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Compound of Interest

1-(6-Aminobenzo[d][1,3]dioxol-5-
Compound Name:
yl)ethanone

Cat. No. B160953

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 6-Amino-3,4-
methylenedioxyacetophenone and its structural analog, 3',4'-(Methylenedioxy)acetophenone.
The information presented herein is intended to assist researchers in method development,
compound identification, and fragmentation analysis.

Introduction

6-Amino-3,4-methylenedioxyacetophenone is an aromatic amine with a molecular weight of
179.18 g/mol and a molecular formula of COHINO3.[1][2] It is also known by its synonym, 5-
Acetyl-6-amino-1,3-benzodioxole.[3] Understanding its behavior under mass spectrometric
analysis is crucial for its identification and quantification in various matrices. This guide
compares its expected mass spectral characteristics with those of 3',4'-
(Methylenedioxy)acetophenone, a structurally related compound lacking the amino group.

Comparative Mass Spectrometry Data

The following table summarizes the expected and observed mass spectrometry data for 6-
Amino-3,4-methylenedioxyacetophenone and its non-aminated counterpart, 3',4'-
(Methylenedioxy)acetophenone. The data for the target compound is predicted based on the
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fragmentation patterns of similar aromatic amines and compounds containing the 3,4-
methylenedioxy moiety, while the data for the alternative is based on publicly available spectral
data.[4][5]

6-Amino-3,4- 3'.4'-

Feature methylenedioxyacetophen (Methylenedioxy)acetophe
one (Predicted) none (Observed)

Molecular Formula C9HINO3 C9HB803

Molecular Weight 179.18 164.16

lonization Mode ESI Positive El

Parent lon (M+H)+ m/z 180 m/z 164

Major Fragment lons m/z 163, 135, 105 m/z 149, 121, 91, 63

Loss of NH3 (17 Da), CO (28 Loss of CH3 (15 Da), CO (28
Da) Da)

Characteristic Neutral Loss

Experimental Protocols

While a specific, validated protocol for 6-Amino-3,4-methylenedioxyacetophenone is not widely
published, a general procedure for the analysis of aromatic amines by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS) can be adapted.[6][7][8][9]

Sample Preparation:

o Standard Solution Preparation: Prepare a stock solution of 6-Amino-3,4-
methylenedioxyacetophenone in a suitable organic solvent such as methanol or acetonitrile
at a concentration of 1 mg/mL.

o Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create
calibration standards ranging from 1 ng/mL to 1000 ng/mL.

e Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a protein
precipitation or liquid-liquid extraction step may be necessary. A generic protein precipitation
protocol would involve adding three parts of cold acetonitrile to one part of the sample,
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vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be
diluted and injected.

LC-MS/MS Instrumentation and Conditions:

e Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-
performance liquid chromatography (UHPLC) system.

e Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 um) is suitable for
separating aromatic amines.

» Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic
acid in acetonitrile (Solvent B) is a common choice.

o Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.

o Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an
electrospray ionization (ESI) source.

 lonization Mode: ESI in positive ion mode is generally effective for amines.

o Data Acquisition: Multiple Reaction Monitoring (MRM) would be used for quantification,
monitoring specific precursor-to-product ion transitions.
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Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.
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Predicted Fragmentation Pathway of 6-Amino-3,4-
methylenedioxyacetophenone
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Caption: Predicted ESI+ fragmentation of 6-Amino-3,4-methylenedioxyacetophenone.

Hypothetical Metabolic Pathway
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Caption: A hypothetical metabolic pathway for xenobiotics like the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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